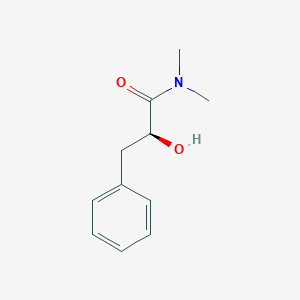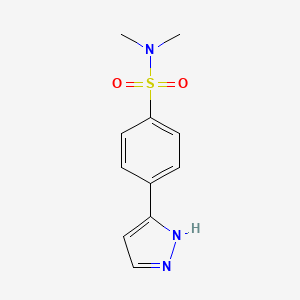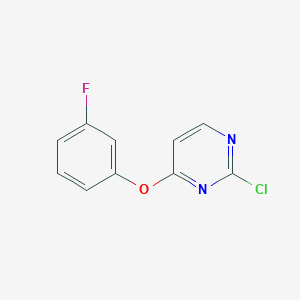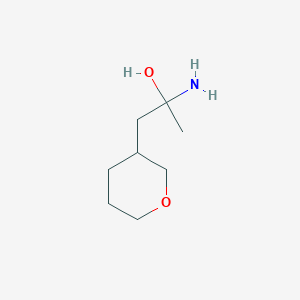
3-Chloro-4-cyclopropanesulfonamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyclopropanesulfonamidobenzoic acid is an organic compound characterized by the presence of a chloro group, a cyclopropane ring, and a sulfonamide group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropanesulfonamidobenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzoic acid.
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-cyclopropanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoic acids.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Chloro-4-cyclopropanesulfonamidobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
Medically, this compound and its derivatives may have potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and the compound could be explored for its efficacy against various pathogens.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyclopropanesulfonamidobenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloro and cyclopropane groups can influence the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the cyclopropane ring.
3-Chloro-4-sulfamoylbenzoic acid: Similar but with different positioning of functional groups.
Cyclopropanesulfonamide derivatives: Compounds with similar sulfonamide and cyclopropane features but different aromatic cores.
Uniqueness
3-Chloro-4-cyclopropanesulfonamidobenzoic acid is unique due to the combination of its chloro, cyclopropane, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO4S |
|---|---|
Poids moléculaire |
275.71 g/mol |
Nom IUPAC |
3-chloro-4-(cyclopropylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H10ClNO4S/c11-8-5-6(10(13)14)1-4-9(8)12-17(15,16)7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
Clé InChI |
VTVWJLJTXMQKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)

![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)



![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
